![molecular formula C32H49N B14291103 N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline CAS No. 129417-23-8](/img/structure/B14291103.png)
N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline is an organic compound that belongs to the class of amines It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further substituted with a tetradecylphenyl group through an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline typically involves the following steps:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the phenyl ring and the tetradecylphenyl group. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple a halogenated phenyl compound with a tetradecyl-substituted alkene under basic conditions.
Introduction of the Diethylamino Group: The next step involves the introduction of the diethylamino group to the phenyl ring. This can be accomplished through a nucleophilic substitution reaction, where diethylamine is reacted with a suitable leaving group (e.g., a halogen) on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can optimize the synthesis process.
化学反应分析
Types of Reactions
N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage or reduce other functional groups present in the molecule.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or other electrophiles can be used in substitution reactions.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the diethylamino group.
科学研究应用
N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the production of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl and tetradecylphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N,N-Diethyl-4-[2-(2-hexylphenyl)ethenyl]aniline: Similar structure but with a shorter alkyl chain.
N,N-Dimethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline: Similar structure but with dimethylamino instead of diethylamino group.
N,N-Diethyl-4-[2-(2-dodecylphenyl)ethenyl]aniline: Similar structure but with a slightly shorter alkyl chain.
Uniqueness
N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline is unique due to its specific combination of a diethylamino group and a long tetradecylphenyl substituent. This unique structure can impart distinct physical and chemical properties, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
129417-23-8 |
|---|---|
分子式 |
C32H49N |
分子量 |
447.7 g/mol |
IUPAC 名称 |
N,N-diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C32H49N/c1-4-7-8-9-10-11-12-13-14-15-16-17-20-30-21-18-19-22-31(30)26-23-29-24-27-32(28-25-29)33(5-2)6-3/h18-19,21-28H,4-17,20H2,1-3H3 |
InChI 键 |
LYFNRQXSGZKPMT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1=CC=CC=C1C=CC2=CC=C(C=C2)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


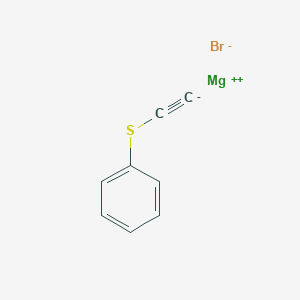

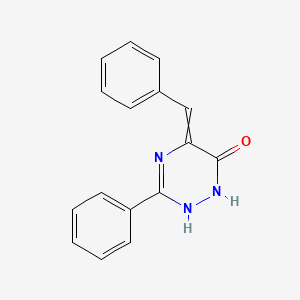
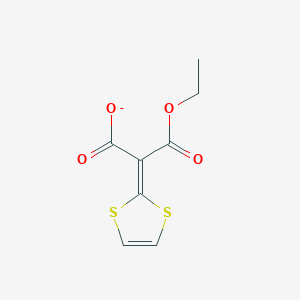
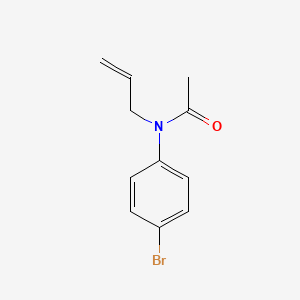
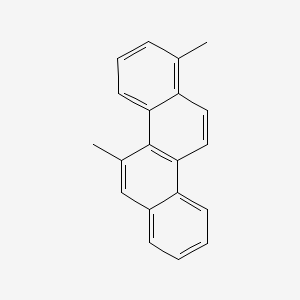

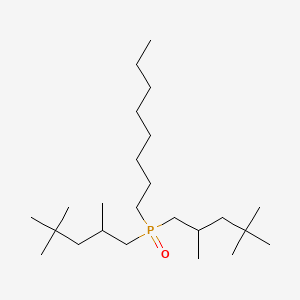

![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)

![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
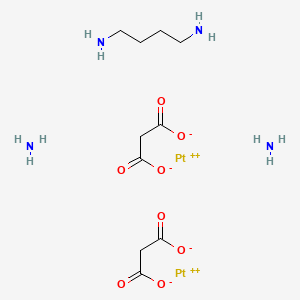
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
